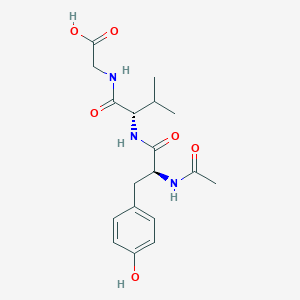
1,3-Benzodioxole-5-carbaldehyde N-ethylthiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-etiltiosemicarbazona del 1,3-benzodioxol-5-carbaldehído es un compuesto químico con la fórmula molecular C11H13N3O2S. Es un derivado del benzodioxol, un compuesto heterocíclico que contiene un grupo metilendioxi unido a un anillo de benceno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la N-etiltiosemicarbazona del 1,3-benzodioxol-5-carbaldehído normalmente implica la reacción del 1,3-benzodioxol-5-carbaldehído con N-etiltiosemicarbazida. La reacción se lleva a cabo en un disolvente adecuado, como el etanol, bajo condiciones de reflujo. El producto se purifica posteriormente por recristalización o cromatografía .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implica la ampliación de la síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para garantizar un alto rendimiento y pureza. La producción industrial también puede implicar procesos de flujo continuo para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: La N-etiltiosemicarbazona del 1,3-benzodioxol-5-carbaldehído puede someterse a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus aminas o alcoholes correspondientes.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas, los alcoholes o los tioles se pueden utilizar en condiciones básicas o ácidas.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes .
Aplicaciones Científicas De Investigación
La N-etiltiosemicarbazona del 1,3-benzodioxol-5-carbaldehído tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se ha estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la N-etiltiosemicarbazona del 1,3-benzodioxol-5-carbaldehído implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas implicadas en las vías de la enfermedad, lo que lleva a efectos terapéuticos. Los objetivos moleculares y las vías exactas implicadas aún están bajo investigación .
Compuestos similares:
- N-Feniltiosemicarbazona del 1,3-benzodioxol-5-carbaldehído
- N-(3-metilfenil)tiosemicarbazona del 1,3-benzodioxol-5-carbaldehído
- N-(4-fluorofenil)tiosemicarbazona del 1,3-benzodioxol-5-carbaldehído
Comparación: En comparación con estos compuestos similares, la N-etiltiosemicarbazona del 1,3-benzodioxol-5-carbaldehído es única debido a su grupo específico N-etiltiosemicarbazonaPor ejemplo, el grupo N-etil puede mejorar su solubilidad o afinidad de unión a ciertos objetivos moleculares .
Comparación Con Compuestos Similares
- 1,3-Benzodioxole-5-carbaldehyde N-phenylthiosemicarbazone
- 1,3-Benzodioxole-5-carbaldehyde N-(3-methylphenyl)thiosemicarbazone
- 1,3-Benzodioxole-5-carbaldehyde N-(4-fluorophenyl)thiosemicarbazone
Comparison: Compared to these similar compounds, 1,3-Benzodioxole-5-carbaldehyde N-ethylthiosemicarbazone is unique due to its specific N-ethylthiosemicarbazone groupFor instance, the N-ethyl group may enhance its solubility or binding affinity to certain molecular targets .
Propiedades
Número CAS |
83796-42-3 |
|---|---|
Fórmula molecular |
C11H13N3O2S |
Peso molecular |
251.31 g/mol |
Nombre IUPAC |
1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C11H13N3O2S/c1-2-12-11(17)14-13-6-8-3-4-9-10(5-8)16-7-15-9/h3-6H,2,7H2,1H3,(H2,12,14,17)/b13-6+ |
Clave InChI |
ZVMPPNWGYTWTBN-AWNIVKPZSA-N |
SMILES isomérico |
CCNC(=S)N/N=C/C1=CC2=C(C=C1)OCO2 |
SMILES canónico |
CCNC(=S)NN=CC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B12051062.png)

